N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide
Description
N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a cyclohexyl-acetamide derivative featuring a branched amine substituent at the 4-position of the cyclohexyl ring. This compound integrates a secondary amine (isopropyl) and a primary amine (2-aminoethyl) within its structure, which may influence its pharmacological properties, such as binding affinity to biological targets or solubility.
Properties
IUPAC Name |
N-[4-[2-aminoethyl(propan-2-yl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)16(9-8-14)13-6-4-12(5-7-13)15-11(3)17/h10,12-13H,4-9,14H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNVSMPNPIXIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCC(CC1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide typically involves multiple steps, starting with the formation of the cyclohexyl ring followed by the introduction of the amino-ethyl and isopropyl groups. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group on the cyclohexyl ring with an amino-ethyl group.
Reduction Reactions: Reduction of nitro groups to amino groups is often employed in the synthesis of this compound.
Amination Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide can undergo various types of chemical reactions, including:
Oxidation Reactions: Oxidation of the amino groups can lead to the formation of nitro compounds.
Reduction Reactions: Reduction of carbonyl groups can result in the formation of alcohols.
Substitution Reactions: Substitution at the cyclohexyl ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Alcohols derived from the reduction of carbonyl groups.
Substitution Products: Various cyclohexyl derivatives.
Scientific Research Applications
N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Phenoxy Acetamide Derivatives (ISRIB Series)
describes three phenoxy acetamide derivatives (ISRIB-A13, A14, A15) with distinct substituents on the cyclohexyl-acetamide backbone:
| Compound | Substituents (R1, R2) | Yield (%) | Key Features |
|---|---|---|---|
| ISRIB-A13 | 4-Cyanophenoxy, 4-Cyanophenoxy | 36 | Electron-withdrawing cyano groups |
| ISRIB-A14 | 3,4-Dichlorophenoxy, 4-Chlorophenoxy | 86 | Halogenated aromatic moieties |
| ISRIB-A15 | 3,4-Dichlorophenoxy (symmetrical) | N/A | Enhanced lipophilicity |
Key Differences :
N-Phenylacetamide Sulphonamides
highlights N-phenylacetamide sulphonamides (e.g., Compounds 35–37) with sulphonamide groups replacing the amine-ethyl-isopropyl substituents:
| Compound | Substituents | Activity |
|---|---|---|
| 35 | 4-Methylpiperazinylsulfonyl | Analgesic (comparable to paracetamol) |
| 36 | N,N-Diethylsulfamoyl | Anti-hypernociceptive (inflammatory) |
| 37 | Piperazinylsulfonyl | Anti-hypernociceptive |
Key Differences :
- Functional Groups : Sulphonamides (35–37) exhibit hydrogen-bonding capacity and acidity, contrasting with the basic amine groups in the target compound.
- Therapeutic Applications : Sulphonamides show analgesic/anti-inflammatory activity, while the target compound’s biological targets remain uncharacterized .
Halogenated Cyclohexyl Acetamides
and describe chloro- and bromo-substituted analogs:
- 2-(4-Aminophenyl)-N-(2,4-dibromo-6-((cyclohexyl(methyl)amino)methyl)phenyl)acetamide (): Incorporates dibromophenyl and aminophenyl groups, synthesized via Fe nanoparticle-mediated reduction (84% yield). This compound’s aromaticity may facilitate π-stacking in enzyme binding .
Key Differences :
- Electrophilicity : The chloro substituent in ’s compound may increase susceptibility to nucleophilic substitution, unlike the target compound’s stable amine groups.
- Synthetic Methods : The target compound’s synthesis (if similar to ISRIB derivatives) may involve carbodiimide coupling, whereas halogenated analogs use metal-catalyzed reactions .
Aminoethyl-Hydroxyethyl and Isopropylamino Derivatives
lists analogs with modified amine groups:
- N-{4-[Ethyl-(2-hydroxyethyl)amino]-cyclohexyl}-acetamide: Combines ethyl and hydroxyethyl amines, enhancing hydrophilicity.
- N-[trans-4-(Isopropylamino)cyclohexyl]acetamide: Simplifies the substituent to isopropylamino, reducing steric hindrance compared to the target compound .
Key Differences :
- Solubility: Hydroxyethyl groups improve water solubility, whereas the target compound’s aminoethyl-isopropyl group may balance lipophilicity and basicity.
- Stereochemistry : The (1R,4R) configuration in some analogs (e.g., ) suggests stereoselective synthesis, which could influence target binding .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling cyclohexylamine derivatives with acetamide precursors. Key steps include:
- Acylation : Reacting 4-aminocyclohexyl intermediates with acetic anhydride or acetyl chloride under anhydrous conditions.
- Amine functionalization : Introducing isopropyl and ethylamine groups via reductive amination or nucleophilic substitution.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization.
- Characterization : Use -NMR and -NMR to confirm regiochemistry (e.g., cis/trans isomerism), mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95%) .
Q. How are receptor binding assays designed to evaluate the opioid receptor affinity of this compound?
- Methodological Answer :
- Radioligand Displacement Assays : Use -DAMGO (μ-opioid) and -U69593 (κ-opioid) in transfected cell membranes (e.g., CHO cells).
- Protocol : Incubate test compound (10–10 M) with radioligands, then measure displacement via scintillation counting.
- Data Analysis : Calculate inhibitory constants () using Cheng-Prusoff equations. Prioritize compounds with >100-fold κ/μ selectivity (e.g., , ) .
Advanced Research Questions
Q. What structural features govern κ-opioid receptor selectivity in cyclohexyl-acetamide derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight:
- Aryl Substituents : Electron-rich aromatic systems (e.g., benzo[b]furan) enhance κ-binding via π-π interactions.
- Lipophilicity : Optimal log (3.5–5.0) balances membrane permeability and solubility.
- Stereochemistry : S,S-trans enantiomers (e.g., compound 39) show superior activity vs. R,R-trans (inactive) due to spatial alignment with receptor pockets .
Q. How can contradictions in receptor affinity data across studies be resolved?
- Methodological Answer :
- Standardization : Use identical assay conditions (e.g., cell lines, buffer pH, incubation time).
- Control Compounds : Include reference ligands (e.g., U-50488H for κ-opioid) to calibrate inter-lab variability.
- Meta-Analysis : Compare datasets using statistical tools (e.g., two-way ANOVA) to identify outliers or batch effects .
Q. What in vivo models are appropriate for assessing analgesic efficacy?
- Methodological Answer :
- Rat Paw Pressure (RPP) Test : Administer compound orally (e.g., 8–26 mg/kg) and measure mechanical hyperalgesia.
- Reversibility : Confirm opioid mechanism via naloxone antagonism (1 mg/kg, i.p.).
- Dose-Response : Calculate MPE (dose producing 50% maximal effect) and compare to morphine .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodological Answer :
- Quantum Mechanics : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to assess redox susceptibility.
- ADMET Prediction : Use tools like SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 clearance) and hERG inhibition risk.
- Molecular Dynamics : Simulate binding to κ-opioid receptors (PDB: 6VI4) to identify metabolically labile regions .
Q. What analytical methods resolve enantiomeric effects on pharmacological activity?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Confirm absolute configuration (e.g., S,S-trans vs. R,R-trans).
- In Vitro/In Vivo Correlation : Test enantiomers in binding assays and RPP tests to isolate stereospecific effects .
Q. How is oxidative stability assessed during formulation development?
- Methodological Answer :
- Forced Degradation : Expose compound to HO (0.3% w/v, 40°C) and monitor degradation via LC-MS.
- Liposomal Encapsulation : Use DSPC/cholesterol (55:45 mol%) to enhance shelf-life. Characterize encapsulation efficiency (>80%) and release kinetics (pH 7.4 vs. 5.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
